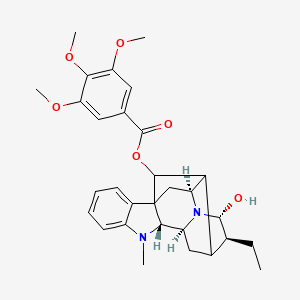
Ajmalimine
Overview
Description
Ajmalimine is a natural product derived from Rauvolfia serpentina .
Synthesis Analysis
Ajmalimine has a complex structure based on a six-membered ring system harboring nine chiral carbon atoms. About fifteen enzymes are involved in its biosynthesis, including some that involve side reactions of the ajmaline biosynthetic pathway . Acetylajmalan esterase (AAE) plays an essential role in the late stage of ajmaline biosynthesis .
Molecular Structure Analysis
The molecular architecture of major enzymes from the ajmaline biosynthetic pathway has been studied extensively. The structure of ajmaline is complex and is based on a six-membered ring system harboring nine chiral carbon atoms .
Chemical Reactions Analysis
The biosynthetic pathway leading to ajmaline involves about fifteen enzymes, including some that involve side reactions of the ajmaline biosynthetic pathway .
Scientific Research Applications
Metabolic Engineering for Ajmalicine Production
- Metabolic Regulation in Catharanthus roseus : A study highlighted the potential of metabolic engineering in enhancing the production of ajmalicine. Researchers utilized a FRET-based nanosensor for real-time monitoring of ajmalicine levels in genetically modified Catharanthus roseus cells. This approach helps in identifying key regulatory genes in ajmalicine biosynthesis, potentially aiding in increased production (Ambrin et al., 2020).
Nanosensor Development for Monitoring Ajmalicine
- FRET-Based Nanosensor for Ajmalicine : A study developed a FRET-based nanosensor by engineering human Cytochrome P450-2D6, an ajmalicine binding protein. This nanosensor, named FLIP-Ajn, enables real-time measurement of ajmalicine in living systems, including prokaryotic and eukaryotic cells. It's a significant advancement in bio-imaging and understanding the metabolic pathway of ajmalicine (Ambrin et al., 2019).
Molecular Docking Studies
- JAK2 Inhibitory Activity : Ajmalimine was identified to have a high affinity to JAK2 protein, suggesting potential for developing novel JAK2 inhibitors for cancer treatment. This was discovered through comparative molecular docking studies, highlighting ajmalimine's potential in oncological research (Achutha et al., 2020).
Nutrient Deficiencies and Ajmalicine Production
- Impact of Nutrient Deficiencies : Research on Catharanthus roseus revealed that macro-nutrient deficiencies and boron can significantly affect ajmalicine production. This study offers insights into optimizing cultivation conditions for maximum ajmalicine yield (Freitas et al., 2016).
Antioxidant Potentials and Ajmalicine Accumulation
- Gibberellic Acid Treatment : A study investigated the impact of gibberellic acid on the antioxidant potential and ajmalicine production in Catharanthus roseus. The findings suggest that gibberellic acid can enhance ajmalicine production, offering a possible method to increase the yield of this valuable alkaloid (Jaleel et al., 2007).
Bioreactor Cultivation for Ajmalicine Production
- Large-Scale Cultivation in Bioreactors : The production of ajmalicine in Catharanthus roseus cell cultures was successfully scaled up in a 20-l airlift bioreactor. This represents a significant step in the large-scale production of ajmalicine, providing a viable alternative to natural extraction (Fulzele & Heble, 1994).
Future Directions
properties
IUPAC Name |
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQPLRRHXVYJF-DBROWAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975243 | |
| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9R,10S,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |
CAS RN |
59846-31-0 | |
| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



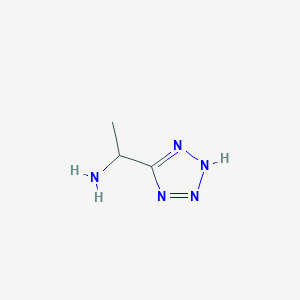
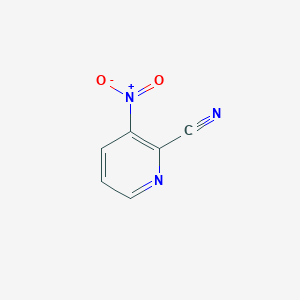
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)
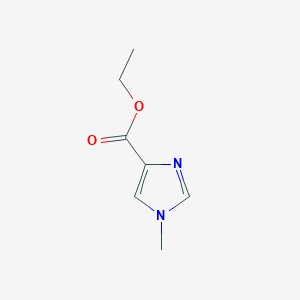
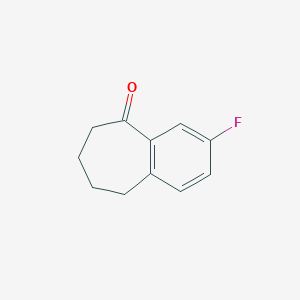
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
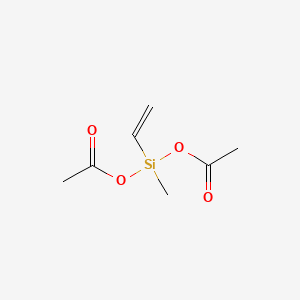
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
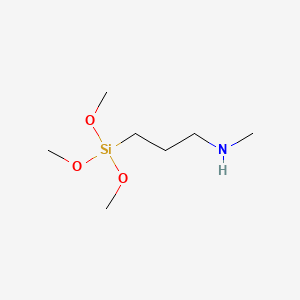

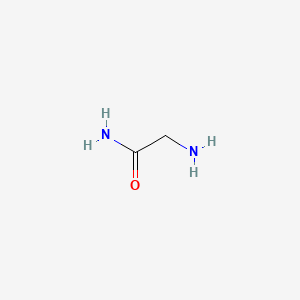
![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)